Linatine
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Overview
Description
Linatine is a naturally occurring compound found in flaxseed (Linum usitatissimum). The molecular formula of this compound is C10H17N3O5, and it has a molecular weight of 259.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linatine can be synthesized through a series of chemical reactions involving the hydrolysis and acidolysis of flaxseed components. The process begins with the hydrolysis of flaxseed using ultrasound dissolution with water for 1–20 minutes, followed by acidolysis at temperatures ranging from 80 to 120 degrees Celsius for 1–5 hours .
Industrial Production Methods: Industrial production of this compound involves the extraction of flaxseed components using solvent extraction methods. The extracted components are then subjected to hydrolysis and acidolysis to obtain this compound. This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Linatine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Linatine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the behavior of Vitamin B6 antagonists and their interactions with other molecules.
Biology: In biological research, this compound is used to study the effects of Vitamin B6 deficiency and its impact on various organisms.
Medicine: this compound’s role as a Vitamin B6 antagonist makes it a valuable tool for studying metabolic disorders and developing potential treatments for conditions related to Vitamin B6 deficiency.
Industry: this compound is used in the production of nutraceuticals and dietary supplements, particularly those aimed at addressing Vitamin B6 deficiency
Mechanism of Action
Linatine exerts its effects by inhibiting the activity of Vitamin B6. It binds to the active sites of enzymes that require Vitamin B6 as a cofactor, thereby preventing the normal function of these enzymes. This inhibition leads to the manifestation of Vitamin B6 deficiency symptoms in organisms exposed to this compound .
Comparison with Similar Compounds
Linatine is unique in its specific antagonistic action against Vitamin B6. Similar compounds include:
1-amino D-proline: Another Vitamin B6 antagonist found in certain plants.
Secoisolariciresinol diglucoside: A lignan found in flaxseed with different biological activities.
Alpha-linolenic acid: An omega-3 fatty acid found in flaxseed with distinct health benefits .
This compound stands out due to its specific mechanism of action and its significant impact on Vitamin B6 metabolism, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
10139-06-7 |
---|---|
Molecular Formula |
C10H17N3O5 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-[(4-amino-4-carboxybutanoyl)amino]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17N3O5/c11-6(9(15)16)3-4-8(14)12-13-5-1-2-7(13)10(17)18/h6-7H,1-5,11H2,(H,12,14)(H,15,16)(H,17,18) |
InChI Key |
KWWHDNLMGLRNRN-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)NC(=O)CCC(C(=O)O)N)C(=O)O |
Isomeric SMILES |
C1C[C@@H](N(C1)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)NC(=O)CCC(C(=O)O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((N-gamma-Glu)-amino)-Pro 1-((N-gamma-L-glutamyl)-amino)-D-proline linatine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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